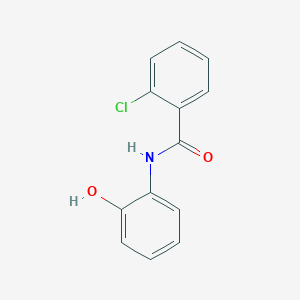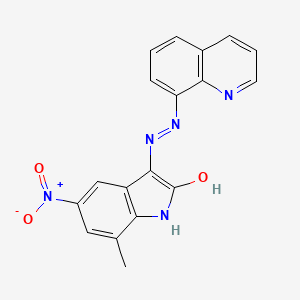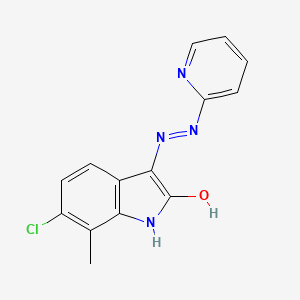
5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol
描述
5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol is a complex organic compound that features a fluorine atom, a quinoline moiety, and an indole structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol typically involves multiple steps, including the formation of the quinoline and indole rings, followed by the introduction of the fluorine atom and the diazenyl group. Common synthetic methods include:
Cyclization Reactions: Formation of the quinoline and indole rings through cyclization of appropriate precursors.
Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Diazotization and Coupling: Formation of the diazenyl group through diazotization of an aromatic amine followed by coupling with the indole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline and indole derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline and indole derivatives.
Substitution: Formation of substituted quinoline and indole derivatives.
科学研究应用
5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor or receptor ligand.
作用机制
The mechanism of action of 5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and diazenyl group play crucial roles in enhancing the compound’s binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Fluoroquinolines: Compounds with a fluorine atom and a quinoline ring, known for their antibacterial activity.
Indole Derivatives: Compounds containing the indole structure, widely studied for their pharmacological properties.
Uniqueness
5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol is unique due to the combination of the fluorine atom, quinoline moiety, and indole structure, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
属性
IUPAC Name |
5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4O/c18-11-6-7-13-12(9-11)16(17(23)20-13)22-21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9,20,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNBVSLPGDIFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N=NC3=C(NC4=C3C=C(C=C4)F)O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[5-(1H-indol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3872127.png)

![1-acetyl-3,4,4-trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B3872139.png)

![N-[(Z)-3-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B3872151.png)
![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3872154.png)
![4-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]benzoic acid](/img/structure/B3872160.png)
![2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile](/img/structure/B3872175.png)
![4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE](/img/structure/B3872186.png)
![(E)-3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3872199.png)
![(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B3872201.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B3872206.png)
![(E)-3-(2-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3872217.png)

